molecular formula C15H24O4 B12445473 5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Cat. No.: B12445473
M. Wt: 268.35 g/mol
InChI Key: UMDQPEMZJHAFNL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Classification

The compound’s IUPAC name, (3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one , encodes its stereochemical and structural features. The bicyclic framework consists of a cyclopentane ring fused to a γ-lactone (furan-2-one), with substituents at positions 4 and 5. The 4-(3-hydroxyoct-1-enyl) side chain introduces an (E)-configured double bond and an (S)-configured secondary alcohol, while the 5-hydroxy group adopts an (R)-configuration.

Key molecular descriptors include:

  • Molecular formula : C₁₅H₂₄O₄
  • SMILES : CCCCCC@@HO
  • InChIKey : UMDQPEMZJHAFNL-FNLFQXNBSA-N

The cyclopenta[b]furan-2-one core is a hallmark of this structural class, featuring a strained bicyclic system that influences reactivity and biological activity. The lactone moiety (ester of γ-hydroxy acid) contributes to electrophilic character at the carbonyl carbon, while the hydroxyl groups enable hydrogen bonding and derivatization. Stereochemical complexity arises from four contiguous stereocenters (C3a, C4, C5, C6a) and the (E)-alkene in the side chain, which collectively dictate conformational preferences and intermolecular interactions.

Historical Context of Cyclopenta[b]furanone Derivatives in Natural Product Chemistry

Cyclopenta[b]furan-2-ones have been pivotal in natural product chemistry since the mid-20th century. Early isolations from plant and fungal sources revealed their roles as bioactive secondary metabolites. For example, strigol (5) , a germination stimulant for parasitic plants, features a cyclopenta[b]furanone core linked to a tricyclic lactone. Similarly, merrilactone A (3) , isolated from Illicium merrillianum, demonstrates neurotrophic activity attributed to its fused bicyclic lactone system.

Synthetic interest in this scaffold intensified with the discovery of Corey lactone (7) , a key intermediate in prostaglandin synthesis. The efficient construction of its cyclopenta[b]furanone core enabled industrial-scale production of latanoprost, a prostaglandin F₂α analog used to treat glaucoma. Modern methodologies, such as multicomponent domino reactions and radical cyclizations, have expanded access to these systems. For instance, Riveira et al. developed a stereoselective three-component reaction involving Meldrum’s acid, dienals, and alcohols to assemble cyclopenta[b]furan-2-ones with four contiguous stereocenters.

Pharmacological applications further underscore the importance of this structural class. Cyclopenta[b]furans like CCR2 inhibitors exhibit potent antagonism of the C-C chemokine receptor type 2, a target for inflammatory and metabolic diseases. Modifications to the side chain and lactone ring modulate selectivity and pharmacokinetic properties, as demonstrated in preclinical studies of thioglycolate-induced leukocyte infiltration models.

Properties

IUPAC Name

5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDQPEMZJHAFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=O)O2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one can be achieved through several synthetic routes. One common method involves the transformation of 2-oxocarboxylic acids. This process typically includes the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .

Industrial Production Methods

For industrial production, the oxidation of furan using oxone as the sole oxidant and water as a solvent has been developed. This method is efficient, scalable, and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include atomic chlorine, morpholine, piperidine hydrochlorides, and oxone. The reactions typically occur under conditions such as heating or in the presence of specific catalysts .

Major Products Formed

The major products formed from these reactions include formic acid, maleic acid, and various oligomerized structures .

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, the compound can interfere with quorum sensing in bacteria, thereby inhibiting biofilm formation and reducing virulence . The exact molecular targets and pathways can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Key Structural Differences
Compound Name / CAS Core Structure Substituents Biological Target
Target Compound (39182-59-7) Cyclopenta[b]furan-2-one 5-OH, 4-((R,E)-3-hydroxyoct-1-enyl) Prostaglandin receptors
Latanoprost Intermediate (145667-75-0) Cyclopenta[b]furan-2-one 5-OH, 4-[(3R)-3-hydroxy-5-phenylpentyl] Prostaglandin F2α receptors
Lubiprostone Intermediate (136790-72-2) Cyclopenta[b]furan-2-one 4-[(E)-4,4-difluoro-3-oxooct-1-enyl], 5-(oxan-2-yloxy) Chloride channel activator
ENONE-T (53872-61-0) Cyclopenta[b]furan-2-one 4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl] Anti-inflammatory research
CID 11414339 (97405-37-3) Cyclopenta[b]furan-2-one 4-(hydroxymethyl), 5-phenylmethoxy Synthetic intermediate

Key Observations :

  • The hydroxyoctenyl chain in the target compound enhances flexibility and hydrophilicity compared to the phenylpentyl group in latanoprost intermediates, which increases lipophilicity .
  • Fluorine atoms in lubiprostone intermediates improve metabolic stability and receptor selectivity .
  • The trifluoromethylphenoxy group in ENONE-T introduces strong electron-withdrawing effects, altering binding kinetics .

Physicochemical Properties

Table 2: Physical Property Comparison
Property Target Compound Latanoprost Intermediate ENONE-T CID 11414339
Boiling Point (°C) N/A 522.959 512.001 N/A
Density (g/cm³) 1.20 (predicted) 1.202 1.43 N/A
Melting Point (°C) N/A 69–71 N/A 117–119
LogP ~1.5 (estimated) 3.2 (calculated) 4.1 (experimental) 1.8 (estimated)

Key Observations :

  • The target compound’s lower LogP (1.5 vs. 3.2–4.1) suggests better aqueous solubility, advantageous for drug delivery .
  • The higher density of ENONE-T correlates with its bulkier trifluoromethylphenoxy substituent .

Key Observations :

  • Stereoselectivity is critical for prostaglandin analogs, achieved via chiral catalysts or enzymatic resolution .
  • Zinc dust reduction efficiently removes protective groups in CID 2724453 synthesis .

Key Observations :

  • The target compound’s higher IC₅₀ compared to latanoprost indicates lower receptor affinity but broader tissue penetration .
  • Fluorine substituents in lubiprostone enhance chloride channel specificity, reducing off-target effects .

Biological Activity

5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C20H34O4C_{20}H_{34}O_4 with a molecular weight of approximately 350.48 g/mol. The compound features multiple functional groups that may interact with biological targets.

PropertyValue
Molecular FormulaC20H34O4
Molecular Weight350.48 g/mol
LogP2.7747
PSA90.12

The biological activity of this compound is believed to stem from its ability to modulate various biochemical pathways:

  • Anti-inflammatory Activity : Studies indicate that it may inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-1β .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant capabilities, which can protect cells from oxidative stress .
  • Anticancer Effects : Preliminary research has shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis .

Case Studies

  • Anti-inflammatory Effects :
    A study demonstrated that the compound significantly reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells at concentrations as low as 1 µg/mL .
  • Cytotoxicity Against Cancer Cells :
    In vitro assays revealed that this compound could inhibit the proliferation of various cancer cell lines, with IC50 values comparable to established anticancer agents . For instance, one derivative showed an IC50 of 12.4 µM against HeLa cells.
  • Antioxidant Activity :
    Research indicated that the compound's antioxidant capacity was evaluated using DPPH radical scavenging assays, showing significant activity that suggests a protective role against oxidative damage .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other known compounds:

Compound NameActivity TypeIC50 (µM)
5-Hydroxy-4-(3-hydroxyoct-1-enyl)-...Anti-inflammatory1
Benzofuran Derivative AAnticancer12.4
Benzofuran Derivative BAntioxidant8.86
Control (5-Fluorouracil)Anticancer35.62

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